REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.N[CH:12]([OH:14])[CH3:13].C([N:17](CC)CC)C>CO>[Cl:8][C:6]1[N:5]=[C:4]([S:9][CH3:10])[N:3]=[C:2]([NH:17][CH2:13][CH2:12][OH:14])[CH:7]=1
|
Name
|
|
Quantity
|
9.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)SC
|
Name
|
aminoethanol
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
NC(C)O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of solvent under vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in isopropanol (15 ml)
|
Type
|
ADDITION
|
Details
|
ether (30 ml) was then added
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=NC(=N1)SC)NCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |